molecular formula C20H26N2O3 B5560733 N-(2,5-dimethoxybenzyl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

N-(2,5-dimethoxybenzyl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

Cat. No. B5560733
M. Wt: 342.4 g/mol
InChI Key: XTFWGKNDZRIUAD-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals characterized by their intricate molecular structure and diverse chemical properties. The focus of research on such compounds often revolves around their synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, highlighting the importance of conditions like reagent types, temperature, and reaction time. A notable synthesis approach involves palladium-mediated carbonylation, which is effective for incorporating the carbonyl group into such compounds (Rahman & Långström, 2007). Additionally, reactions utilizing acetic anhydride and the Polonovski reaction have been explored for generating related acetamide structures (Jessop & Smith, 1976).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's chemical behavior and reactivity. X-ray crystallography and NMR spectroscopy are standard methods for elucidating such structures, providing insights into molecular geometry and electronic distribution, which dictate reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving this compound can exhibit specificity and selectivity based on its molecular structure. For example, the presence of electron-donating or withdrawing groups on the benzyl component can significantly influence the outcome of nucleophilic substitution reactions or the efficiency of carbonylation processes.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility in various solvents, are determined by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its purification and characterization.

Chemical Properties Analysis

Chemical properties encompass reactivity with different chemical agents, stability under various conditions, and the compound's tendency to undergo specific chemical transformations. The acetamide moiety, for example, is a functional group present in many natural and pharmaceutical products, indicative of the compound's potential utility in these areas (Sakai et al., 2022).

Scientific Research Applications

Amine Oxidation and Chemical Reactions

Research has examined the reactions of acetic anhydride with NN-dimethylbenzylamine N-oxide and its derivatives, exploring the Polonovski reaction, which is significant in the synthesis and transformation of amine compounds. This study provides insights into the mechanisms of debenzylation and demethylation, crucial for understanding chemical transformations involving similar structures (Jessop & Smith, 1976).

Neurochemical Pharmacology

Investigations into the pharmacological effects of psychoactive substituted N-benzylphenethylamines, which are structurally related to the compound , have shown these compounds to be high-potency agonists at 5-HT2A receptors. This research is crucial for understanding the neurochemical interactions and potential therapeutic applications of compounds with similar structures (Eshleman et al., 2018).

Metabolic Studies

Metabolic profiling studies of N-benzylphenethylamines, including investigation into their transformation and degradation products, provide valuable information for understanding the metabolism and potential environmental impact of chemically similar compounds (Šuláková et al., 2021).

Environmental Impact and Detection

Research on the environmental detection and degradation pathways of compounds structurally related to N-(2,5-dimethoxybenzyl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide, such as acetaminophen, helps in understanding the environmental fate, potential toxicity, and degradation products of these compounds. This knowledge is critical for assessing the environmental impact and for developing methods for their detection and analysis in various matrices (Li, Ye, & Gan, 2014).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(dimethylamino)-2-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14-6-8-15(9-7-14)19(22(2)3)20(23)21-13-16-12-17(24-4)10-11-18(16)25-5/h6-12,19H,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFWGKNDZRIUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NCC2=C(C=CC(=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

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